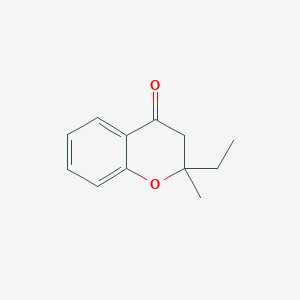

2-Ethyl-2-methyl-chroman-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-12(2)8-10(13)9-6-4-5-7-11(9)14-12/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDRYPLIXFKNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455778 | |

| Record name | 2-ethyl-2-methyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73509-12-3 | |

| Record name | 2-ethyl-2-methyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2-methyl-chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological relevance of 2-Ethyl-2-methyl-chroman-4-one. The information is curated to support research and development activities in the fields of medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic compound belonging to the chromanone class. The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| IUPAC Name | 2-ethyl-2-methyl-2,3-dihydrochromen-4-one | N/A |

| SMILES | CCC1(C)CC(=O)c2ccccc2O1 | N/A |

| InChI | InChI=1S/C12H14O2/c1-3-12(2)8-9(13)10-6-4-5-7-11(10)14-12/h4-7H,3,8H2,1-2H3 | N/A |

| CAS Number | 73509-12-3 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, the general spectral characteristics of the chroman-4-one scaffold are well-documented. For instance, the IR spectrum would be expected to show a characteristic carbonyl (C=O) stretching frequency. ¹H and ¹³C NMR spectra would provide signals corresponding to the aromatic, heterocyclic, and aliphatic protons and carbons, respectively. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly detailed in the literature, a general and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones can be adapted. This method involves a microwave-assisted, base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate ketone, in this case, butan-2-one, followed by an intramolecular oxa-Michael addition.

Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones

This protocol is adapted from a published procedure for the synthesis of related chroman-4-one derivatives.[2][3]

Materials:

-

2'-Hydroxyacetophenone

-

Butan-2-one (as the source for the ethyl and methyl groups at the 2-position)

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and heptane or hexane for chromatography

Procedure:

-

To a 0.4 M solution of 2'-hydroxyacetophenone in ethanol, add 1.1 equivalents of butan-2-one and 1.1 equivalents of diisopropylamine (DIPA).

-

Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the desired this compound.

Workflow for the Synthesis of this compound

References

Spectroscopic Profile of 2-Ethyl-2-methyl-chroman-4-one: A Technical Guide

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-Ethyl-2-methyl-chroman-4-one is limited. The data presented in this guide is a predictive analysis based on established spectroscopic principles and data from closely related analogues, primarily other 2,2-disubstituted chroman-4-ones. This guide is intended for researchers, scientists, and professionals in drug development to provide a foundational understanding of the expected spectroscopic characteristics of this compound.

Introduction

This compound belongs to the chromanone family, a class of heterocyclic compounds that are prevalent in various natural products and serve as important scaffolds in medicinal chemistry. A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and application in drug discovery and development. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene protons of the heterocyclic ring, and the protons of the ethyl and methyl substituents at the C2 position.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | dd | 1H | H-5 |

| ~7.50 | ddd | 1H | H-7 |

| ~7.05 | d | 1H | H-8 |

| ~7.00 | dd | 1H | H-6 |

| ~2.75 | s | 2H | H-3 |

| ~1.80 | q | 2H | -CH₂- (ethyl) |

| ~1.45 | s | 3H | -CH₃ (at C2) |

| ~0.95 | t | 3H | -CH₃ (ethyl) |

Note: Predicted chemical shifts are approximate. dd = doublet of doublets, ddd = doublet of doublet of doublets, d = doublet, s = singlet, q = quartet, t = triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~192 | C-4 (C=O) |

| ~162 | C-8a |

| ~136 | C-7 |

| ~127 | C-5 |

| ~121.5 | C-4a |

| ~121 | C-6 |

| ~118 | C-8 |

| ~78 | C-2 |

| ~48 | C-3 |

| ~32 | -CH₂- (ethyl) |

| ~25 | -CH₃ (at C2) |

| ~8 | -CH₃ (ethyl) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and other functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O stretching (ketone) |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2970-2850 | Medium | Aliphatic C-H stretching |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl-O-Alkyl ether C-O stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular Ion) |

| 161 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 121 | Retro-Diels-Alder fragmentation product |

| 92 | Further fragmentation product |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

-

Set the spectral width to encompass all expected carbon resonances (e.g., 0-220 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Thin Film (for oils/low melting solids) : Place a small drop of the neat sample between two KBr or NaCl plates.

-

KBr Pellet (for solids) : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a standard FT-IR spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or a blank KBr pellet).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation : Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation : Utilize a mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.

-

Data Acquisition :

-

Introduce the sample into the ion source (via direct infusion or GC).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Synthesis of 2-Ethyl-2-methyl-chroman-4-one from 2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Ethyl-2-methyl-chroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology focuses on the reaction of 2'-hydroxyacetophenone with an appropriate α,β-unsaturated ketone, a common and effective strategy for the formation of the chromanone core. This document provides a comprehensive overview of the reaction, a detailed experimental protocol, and a summary of the key quantitative parameters.

Introduction

Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological and pharmaceutical activities. The synthesis of substituted chroman-4-ones is, therefore, of great interest to the medicinal and organic chemistry communities. This guide focuses on the synthesis of this compound, a specific derivative with potential applications in various research areas.

The primary synthetic route described herein involves the reaction of 2'-hydroxyacetophenone with an α,β-unsaturated ketone, proceeding via a base-mediated conjugate addition followed by an intramolecular cyclization. This approach offers a straightforward and efficient method for the construction of the 2,2-disubstituted chroman-4-one scaffold.

Reaction Scheme and Mechanism

The synthesis of this compound from 2'-hydroxyacetophenone is proposed to proceed via a base-catalyzed Michael addition of the phenoxide of 2'-hydroxyacetophenone to an appropriate α,β-unsaturated ketone, in this case, 2-methyl-1-penten-3-one. The resulting intermediate then undergoes an intramolecular cyclization to form the final chroman-4-one product.

The reaction can be summarized by the following scheme:

Scheme 1: Synthesis of this compound

The mechanism involves the deprotonation of the phenolic hydroxyl group of 2'-hydroxyacetophenone by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the β-carbon of the α,β-unsaturated ketone (a 1,4-conjugate addition or Michael addition). The resulting enolate intermediate then undergoes an intramolecular aldol-type condensation, where the enolate attacks the carbonyl carbon of the original acetophenone moiety, followed by dehydration to yield the stable chroman-4-one ring system.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound. The procedure is based on established methods for the synthesis of related 2-alkyl-substituted chroman-4-ones and may require optimization for this specific substrate combination.[1][2]

Materials:

-

2'-hydroxyacetophenone

-

2-methyl-1-penten-3-one

-

Diisopropylamine (DIPA) or another suitable base (e.g., piperidine, pyrrolidine)

-

Ethanol (anhydrous)

-

Dichloromethane

-

1 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and heptane (or hexane) for chromatography

Procedure:

-

To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous ethanol (0.4 M), add 2-methyl-1-penten-3-one (1.1 eq) and diisopropylamine (1.1 eq).

-

The reaction mixture is then heated. For an efficient reaction, microwave irradiation at 160–170 °C for 1 hour can be employed.[2] Alternatively, the mixture can be refluxed under conventional heating, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and optimization.

| Parameter | Value | Reference |

| Reactants | ||

| 2'-hydroxyacetophenone | 1.0 eq | [1][2] |

| 2-methyl-1-penten-3-one | 1.1 eq | Adapted from[2] |

| Diisopropylamine (DIPA) | 1.1 eq | [2] |

| Reaction Conditions | ||

| Solvent | Ethanol | [1][2] |

| Temperature | 160–170 °C (Microwave) | [2] |

| Reaction Time | 1 hour (Microwave) | [2] |

| Product | ||

| This compound | - | |

| Yield (Estimated) | 50-70% | Based on similar syntheses |

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the synthesis and the experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

References

2-Ethyl-2-methyl-chroman-4-one CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available physicochemical data for the compound 2-Ethyl-2-methyl-chroman-4-one. The information is intended to support research, development, and quality control activities.

Core Compound Identity

CAS Number: 73509-12-3[1][2][3][4][5]

This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous identification of the chemical substance.

Physicochemical Properties

A summary of the key physical constants for this compound is presented below. These values are essential for understanding the compound's behavior in various experimental and processing conditions.

| Physical Constant | Value | Units | Notes |

| Molecular Formula | C12H14O2 | ||

| Molecular Weight | 190.24 | g/mol | |

| Boiling Point | 289.642 | °C | at 760 mmHg[1] |

| Density | 1.058 | g/cm³ | [1] |

| Flash Point | 123.825 | °C | [1] |

| Vapor Pressure | 0.002 | mmHg | at 25°C[1] |

| Refractive Index | 1.514 | [1] | |

| Melting Point | N/A | Not available in the searched literature. | |

| Solubility | N/A | Not available in the searched literature. |

Experimental Protocols

Caption: A potential workflow for the synthesis and analysis of this compound.

Biological Activity and Signaling Pathways

Information regarding the specific biological activities or associated signaling pathways for this compound was not identified in the conducted search. Research into the biological effects of this compound would be a novel area of investigation. A conceptual diagram illustrating a hypothetical screening process for determining biological activity is provided.

Caption: A conceptual workflow for screening the biological activity of this compound.

References

The Chroman-4-one Scaffold: A Privileged Framework in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman-4-one nucleus, a heterocyclic scaffold composed of a benzene ring fused to a dihydropyranone ring, has emerged as a "privileged structure" in medicinal chemistry. Its presence in a wide array of natural products and synthetic molecules underscores its significance as a versatile template for the design of novel therapeutic agents. Derivatives of chroman-4-one have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making them a focal point of intensive research in the quest for new and effective drugs.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of the chroman-4-one scaffold, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Anticancer Activity: Targeting the Proliferation and Survival of Cancer Cells

Chroman-4-one derivatives have exhibited significant cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

A noteworthy mechanism of action for some chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in carcinogenesis and neurodegenerative diseases.[1] Potent and selective SIRT2 inhibitors based on the chroman-4-one scaffold have been developed, with IC50 values in the low micromolar range.[4][5][6][7][8] Additionally, some derivatives have been shown to target other critical cellular components like topoisomerase enzymes and kinases within signaling cascades.[1]

The following table summarizes the in vitro anticancer activity of selected chroman-4-one derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-benzylideneflavanone (1) | HT-29 (Colon) | ~15-30 | [9][10] |

| 3-benzylideneflavanone (1) | Caco-2 (Colon) | ~8-20 | [9][10] |

| 3-benzylideneflavanone (1) | SW480 (Colon) | ~8-20 | [9][10] |

| 3-benzylideneflavanone (1) | SW620 (Colon) | ~8-20 | [9][10] |

| 3-benzylideneflavanone (1) | LoVo (Colon) | ~8-20 | [9][10] |

| Compound 3 (3-benzylidenechroman-4-one) | HT-29 (Colon) | ~15-30 | [9][10] |

| Compound 5 (3-benzylidenechroman-4-one) | HT-29 (Colon) | ~15-30 | [9][10] |

| 8-bromo-6-chloro-2-pentylchroman-4-one (1a) | - | 4.5 (SIRT2 Inhibition) | [6][8] |

| (-)-8-bromo-6-chloro-2-pentylchroman-4-one | - | 1.5 (SIRT2 Inhibition) | [6][11] |

| 6,8-dibromo-2-pentylchroman-4-one | - | 1.5 (SIRT2 Inhibition) | [6][7] |

| Chroman-2,4-dione derivative (13) | HL-60 (Leukemia) | 42.0 ± 2.7 | [12] |

| Chroman-2,4-dione derivative (13) | MOLT-4 (Leukemia) | 24.4 ± 2.6 | [12] |

| Chroman-2,4-dione derivative (11) | MCF-7 (Breast) | 68.4 ± 3.9 | [12] |

| 4H-chromen-4-one derivative | HCT-116 (Colon Carcinoma) | 9.68 µg/mL | [13] |

| 4H-chromen-4-one derivative | PC-3 (Prostate Adenocarcinoma) | 9.93 µg/mL | [13] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Chroman-4-one derivatives have shown promising antibacterial and antifungal activities against a range of clinically relevant microorganisms.[14][15][16] The structural modifications on the chroman-4-one scaffold, such as the introduction of specific substituents, have been shown to significantly influence their antimicrobial potency.[14][15]

For instance, studies have indicated that the addition of alkyl or aryl carbon chains at the 7-hydroxyl group can modulate antimicrobial activity, while the presence of methoxy groups on an attached benzene ring can enhance it.[14][15] Molecular modeling studies suggest that these compounds may exert their antifungal effects by targeting key fungal proteins such as HOG1 kinase and fructose-bisphosphate aldolase (FBA1) in Candida albicans, which are crucial for the fungus's virulence and survival.[1][14][15][16]

The minimum inhibitory concentrations (MIC) of various chroman-4-one derivatives against pathogenic bacteria and fungi are presented below.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 7-hydroxychroman-4-one (1) | Candida albicans | 64 | [16] |

| 7-hydroxychroman-4-one (1) | Candida tropicalis | 64 | [16] |

| 7-hydroxychroman-4-one (1) | Nakaseomyces glabratus | 64 | [16] |

| 7-methoxychroman-4-one (2) | Candida albicans | 64 | [16] |

| 7-methoxychroman-4-one (2) | Candida tropicalis | 64 | [16] |

| 7-methoxychroman-4-one (2) | Nakaseomyces glabratus | 64 | [16] |

| 7-propoxychroman-4-one (3) | Candida albicans | 128 | [16] |

| 7-propoxychroman-4-one (3) | Staphylococcus epidermidis | 256 | [16] |

| Spiropyrrolidine-thiochroman-4-one (4a-d) | Bacillus subtilis | 32 | [17][18] |

| Spiropyrrolidine-thiochroman-4-one (4a-d) | Staphylococcus epidermidis | 32 | [17][18] |

| Spiropyrrolidine-thiochroman-4-one (4d) | Candida krusei | 32 | [17][18] |

| Spiropyrrolidine-thiochroman-4-one (4d) | Candida glabrata | 32 | [17][18] |

| 4H-chromen-4-one derivative | Bacillus subtilis ATCC 6633 | 0.25 | [13] |

| 4H-chromen-4-one derivative | Micrococcus luteus ATCC 9341 | 0.5 (MBC) | [13] |

| Chroman-4-one ester derivative (8a) | Various bacterial strains | 0.12 - 0.98 | [19] |

| Chroman-4-one ester derivative (8a) | Candida albicans | 0.98 | [19] |

| 4H-chromen-4-one derivative (16, 18-20) | Staphylococcal strains | 0.008 - 1 | [20] |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Chroman-4-one derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Some derivatives have been shown to suppress the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by modulating signaling pathways such as the TLR4/MAPK and NF-κB pathways.[7][11]

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Chroman-4-one derivatives, particularly those with phenolic hydroxyl groups, have been reported to possess potent antioxidant activity.[2] Their ability to scavenge free radicals has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.

Key Signaling Pathways Modulated by Chroman-4-one Derivatives

The diverse biological activities of chroman-4-one derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective therapeutic agents.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][14] The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[4][14][21] Dysregulation of this pathway is often associated with cancer and inflammatory diseases.[1][14] Certain chroman-4-one derivatives have been shown to modulate the phosphorylation of key kinases in the MAPK pathway, thereby influencing downstream cellular events.[7]

MAPK Signaling Pathway and Potential Inhibition by Chroman-4-one Derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the immune and inflammatory responses.[22][23][24][25] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[24] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[23][24] The anti-inflammatory effects of some chroman-4-one derivatives are attributed to their ability to inhibit the activation of the NF-κB pathway.[11]

NF-κB Signaling Pathway and its Inhibition.

HOG1 Signaling Pathway in Candida albicans

The High-Osmolarity Glycerol (HOG) pathway is a critical MAPK signaling cascade in fungi, including the pathogenic yeast Candida albicans. It plays a central role in the response to various environmental stresses, such as osmotic shock and oxidative stress.[5][9][17][26][27] The core of the HOG pathway consists of the MAPKKK Ssk2, the MAPKK Pbs2, and the MAPK Hog1.[26][27] Activation of this pathway is essential for the virulence of C. albicans. The antifungal activity of certain chroman-4-one derivatives is thought to involve the inhibition of key components of the HOG pathway, such as HOG1 kinase.[1][14][15][16]

HOG1 Signaling Pathway in C. albicans and Potential Inhibition.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][28]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[2]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[28]

-

Compound Treatment: Treat the cells with various concentrations of the chroman-4-one derivatives and incubate for a specified period (e.g., 72 hours).[28]

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[28]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for formazan crystal formation.[28]

-

Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[28]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[28] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[28]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for the MTT Cytotoxicity Assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

Procedure:

-

Compound Preparation: Prepare a stock solution of the chroman-4-one derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth medium only).

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.[8][29][30][31]

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore. In the presence of NAD+, SIRT2 deacetylates the substrate. A developer solution is then added, which processes the deacetylated substrate to release the fluorophore, resulting in an increase in fluorescence. An inhibitor will prevent this deacetylation, leading to a lower fluorescence signal.[30]

Procedure:

-

Reagent Preparation: Prepare solutions of SIRT2 enzyme, the fluorogenic substrate, NAD+, and the test compound (chroman-4-one derivative) in an appropriate assay buffer.

-

Reaction Setup: In a 96-well plate, add the SIRT2 enzyme and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[29]

-

Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[29]

-

Development: Stop the reaction and develop the signal by adding a developer solution. Incubate for a further 10-15 minutes.[29]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[29]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Workflow for the Fluorometric SIRT2 Inhibition Assay.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.[12][15][32][33][34]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[15][32]

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Also, prepare solutions of the test compound (chroman-4-one derivative) and a positive control (e.g., ascorbic acid or Trolox) at various concentrations.[32]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test compound solution with the DPPH solution.[32]

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[33]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[34]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[32]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[35][36][37][38]

Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm. The change in absorbance is directly proportional to the total antioxidant power of the sample.[35][36][37]

Procedure:

-

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃.[35]

-

Standard Curve: Prepare a standard curve using a known antioxidant, such as Trolox or FeSO₄.

-

Reaction Mixture: Add the FRAP reagent to the test sample (chroman-4-one derivative) in a 96-well plate.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[35][36]

-

Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[35][36]

-

Data Analysis: Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Conclusion and Future Perspectives

The chroman-4-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents with a wide range of biological activities. The extensive research into its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties has provided valuable insights into its potential for addressing significant unmet medical needs. The ability of chroman-4-one derivatives to modulate key signaling pathways, such as MAPK, NF-κB, and HOG1, highlights their potential for targeted therapies.

Future research should focus on the continued exploration of the structure-activity relationships of chroman-4-one derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular mechanisms of action will be crucial for the rational design of next-generation drugs. The development of efficient and scalable synthetic methodologies will also be essential to facilitate the synthesis and evaluation of diverse libraries of chroman-4-one analogs. Ultimately, the continued investigation of this privileged scaffold holds great promise for the discovery of novel and effective treatments for a multitude of human diseases.

References

- 1. The MAPK cascades: signaling components, nuclear roles and mechanisms of nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The HOG MAPK pathway in Candida albicans: more than an osmosensing pathway | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signal Transduction MAP Kinases and Their Function - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 17. Frontiers | SPT20 Regulates the Hog1-MAPK Pathway and Is Involved in Candida albicans Response to Hyperosmotic Stress [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Tackling microbial resistance with 4H-chromen-4-one derivatives as a novel class of penicillin binding protein 2a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 24. NF-κB - Wikipedia [en.wikipedia.org]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. Stress contingent changes in Hog1 pathway architecture and regulation in Candida albicans | PLOS Pathogens [journals.plos.org]

- 27. biorxiv.org [biorxiv.org]

- 28. MTT (Assay protocol [protocols.io]

- 29. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]

- 30. benchchem.com [benchchem.com]

- 31. mdpi.com [mdpi.com]

- 32. benchchem.com [benchchem.com]

- 33. iomcworld.com [iomcworld.com]

- 34. mdpi.com [mdpi.com]

- 35. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 36. cosmobiousa.com [cosmobiousa.com]

- 37. sigmaaldrich.com [sigmaaldrich.com]

- 38. assaygenie.com [assaygenie.com]

The Ubiquitous Presence of 2-Substituted Chroman-4-Ones in Nature: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, biosynthesis, isolation, and biological significance of 2-substituted chroman-4-ones, a class of compounds with considerable potential in drug discovery and development.

Introduction

2-Substituted chroman-4-ones, a significant class of oxygen-containing heterocyclic compounds, are widely distributed throughout the plant and fungal kingdoms.[1][2] This core structure is a key feature of flavonoids, particularly the flavanone subclass, which are renowned for their diverse biological activities.[3][4] The substitution at the 2-position of the chroman-4-one scaffold gives rise to a vast array of natural products with a wide spectrum of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[5][6][7] This technical guide provides a comprehensive overview of the natural occurrence of 2-substituted chroman-4-ones, their biosynthetic origins, detailed methodologies for their isolation and characterization, and a summary of their biological activities, aimed at researchers, scientists, and professionals in the field of drug development.

Natural Occurrence and Quantitative Data

2-Substituted chroman-4-ones are found in a variety of plant species, where they contribute to the plant's defense mechanisms and pigmentation. Notable examples include flavanones, where the substituent at the 2-position is a phenyl group, and a range of other derivatives with diverse alkyl and functionalized side chains.

One prominent example of naturally occurring 2-alkyl-substituted chroman-4-ones is found in the plant Cassia pumila. Phytochemical investigations have led to the isolation and characterization of compounds such as 6-(hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one and 2,2,6-trimethyl-8-(2-oxopropyl)chroman-4-one.[8] These compounds have demonstrated notable anti-methicillin-resistant Staphylococcus aureus (MRSA) activity.[8]

Flavanones, a major subgroup of 2-substituted chroman-4-ones, are abundant in citrus fruits, herbs, and other plants. For instance, eriodictyol is a flavanone found in Yerba Santa (Eriodictyon californicum) and lemons, known for its anti-inflammatory and antioxidant properties.[4] Pinocembrin , another well-studied flavanone, is found in honey, propolis, and various medicinal plants.[4]

Quantitative analysis of these compounds in their natural sources is crucial for standardization and for understanding their ecological roles. Ultra-high-performance liquid chromatography coupled with diode-array detection (UHPLC/DAD) is a powerful technique for the quantification of these compounds in plant extracts.

Table 1: Examples of Naturally Occurring 2-Substituted Chroman-4-Ones

| Compound Name | 2-Substituent | Natural Source(s) | Reported Biological Activity |

| 6-(hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one | 2,2-dimethyl | Cassia pumila | Anti-MRSA[8] |

| 2,2,6-trimethyl-8-(2-oxopropyl)chroman-4-one | 2,2,6-trimethyl | Cassia pumila | Anti-MRSA[8] |

| Eriodictyol | 3',4'-Dihydroxyphenyl | Eriodictyon californicum, Lemons | Anti-inflammatory, Antioxidant[4] |

| Pinocembrin | Phenyl | Honey, Propolis | Antimicrobial, Neuroprotective[4] |

| 4'-hydroxy-5,6,7-trimethoxyflavanone | 4'-Hydroxyphenyl | Chromolaena odorata | Antimycobacterial[4] |

Biosynthesis of 2-Substituted Chroman-4-Ones

The biosynthesis of 2-substituted chroman-4-ones, particularly flavanones, is a well-characterized branch of the phenylpropanoid pathway. This metabolic route is responsible for the production of a wide array of secondary metabolites in plants.

The pathway initiates with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. The key step in the formation of the chroman-4-one skeleton is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme chalcone synthase (CHS). This reaction forms a chalcone intermediate.

Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of the chalcone to a flavanone, which is the precursor to a vast number of other flavonoids. The diversity of 2-substituents arises from the use of different starter CoA-esters in the initial condensation reaction and subsequent modifications of the B-ring of the flavanone skeleton by various enzymes like hydroxylases and methyltransferases.

Experimental Protocols

The isolation and structural elucidation of 2-substituted chroman-4-ones from natural sources involve a series of systematic steps, from extraction to spectroscopic analysis.

General Experimental Workflow

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]

- 5. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Structural Elucidation and Characterization of 2-Ethyl-2-methyl-chroman-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-Ethyl-2-methyl-chroman-4-one, a heterocyclic compound belonging to the chromanone class. While specific experimental data for this particular molecule is limited in publicly available literature, this document leverages data from closely related analogs, such as 2,2-dimethylchroman-4-one, to provide a detailed predictive analysis of its spectroscopic and physicochemical properties. The methodologies and expected data presented herein serve as a valuable resource for the synthesis, identification, and further investigation of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, purification, and analysis. The data presented in Table 1 is a combination of available information and estimations based on its chemical structure.

| Property | Value | Source/Method |

| CAS Number | 73509-12-3 | Guidechem[1] |

| Molecular Formula | C12H14O2 | Calculated |

| Molecular Weight | 190.24 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low melting solid | Analogy to similar chromanones |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH2Cl2, CHCl3, EtOAc, Acetone) and insoluble in water | Analogy to similar chromanones |

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data, based on the analysis of related chroman-4-one derivatives, is summarized below.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.85 | dd | 1H | H-5 | Aromatic proton ortho to the carbonyl group, expected to be the most deshielded aromatic proton. |

| ~7.45 | ddd | 1H | H-7 | Aromatic proton. |

| ~7.00 | t | 1H | H-6 | Aromatic proton. |

| ~6.95 | d | 1H | H-8 | Aromatic proton ortho to the ether oxygen. |

| ~2.70 | s | 2H | H-3 | Methylene protons adjacent to the carbonyl group. |

| ~1.80 | q | 2H | -CH₂CH₃ | Methylene protons of the ethyl group. |

| ~1.45 | s | 3H | -CH₃ | Methyl protons at the C-2 position. |

| ~0.90 | t | 3H | -CH₂CH₃ | Methyl protons of the ethyl group. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~192.0 | C-4 | Carbonyl carbon. |

| ~161.5 | C-8a | Aromatic carbon attached to the ether oxygen. |

| ~136.0 | C-7 | Aromatic CH. |

| ~127.0 | C-5 | Aromatic CH. |

| ~121.0 | C-6 | Aromatic CH. |

| ~120.5 | C-4a | Aromatic quaternary carbon. |

| ~117.5 | C-8 | Aromatic CH. |

| ~78.0 | C-2 | Quaternary carbon attached to the ether oxygen. |

| ~49.0 | C-3 | Methylene carbon adjacent to the carbonyl. |

| ~34.0 | -CH₂CH₃ | Methylene carbon of the ethyl group. |

| ~26.0 | -CH₃ | Methyl carbon at the C-2 position. |

| ~8.5 | -CH₂CH₃ | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3020 | Medium | C-H stretch (aromatic) |

| ~2970-2860 | Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (conjugated ketone) |

| ~1600, 1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 161 | [M - C₂H₅]⁺ |

| 133 | [M - C₂H₅ - CO]⁺ |

| 121 | [C₈H₉O]⁺ (from cleavage of the heterocyclic ring) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation and characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves the intramolecular cyclization of a corresponding phenol derivative. A general procedure is outlined below.[3]

Procedure:

-

To a solution of the appropriate 2'-hydroxyacetophenone precursor in a suitable solvent (e.g., ethanol), add 2-butanone and a base (e.g., pyrrolidine or sodium hydroxide).

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the ¹H NMR signals and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values).

-

Assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous assignments.

Infrared (IR) Spectroscopy

Procedure:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin pellet.

-

Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum, ensuring to record the molecular ion peak and the major fragment ions.

-

For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition of the molecular ion and key fragments.

Visualizations

The following diagrams illustrate the logical workflow for structural elucidation and a general experimental setup.

Caption: Workflow for Synthesis and Structural Elucidation.

Caption: General Experimental Workflow for NMR Analysis.

References

An In-depth Technical Guide to the Discovery and History of 2-Alkyl-Substituted Chroman-4-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-4-ones are a prominent class of oxygen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] The substituent pattern on the chroman-4-one scaffold plays a crucial role in determining its pharmacological properties. Among the various derivatives, 2-alkyl-substituted chroman-4-ones have garnered significant attention in medicinal chemistry and drug discovery. Their structural features have been explored for the development of novel therapeutic agents, most notably as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in various age-related diseases. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of 2-alkyl-substituted chroman-4-ones.

Discovery and History

The history of 2-alkyl-substituted chroman-4-ones is intrinsically linked to the broader exploration of the chromone scaffold. One of the earliest methods for the synthesis of chromones was the Kostanecki-Robinson reaction, first described by Heywang and von Kostanecki.[2][3][4] This method involves the reaction of o-hydroxyaryl ketones with aliphatic acid anhydrides and their sodium salts. While this reaction primarily yields chromones, modifications and alternative approaches were necessary to access the 2,3-dihydro derivatives, the chroman-4-ones, with specific alkyl substitutions at the 2-position.

A significant advancement in the synthesis of 2-alkyl-substituted chroman-4-ones came with the development of methods based on the condensation of 2'-hydroxyacetophenones with aliphatic aldehydes. This approach, which proceeds via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition, has become a robust and widely used procedure for the synthesis of a variety of 2-alkyl-substituted chroman-4-ones.[5] Further refinements, such as the use of microwave irradiation, have significantly improved the efficiency of this reaction, allowing for the rapid generation of diverse libraries of these compounds for biological screening.[6]

Synthetic Methodologies

Several synthetic routes have been developed to afford 2-alkyl-substituted chroman-4-ones. The following sections detail the most prominent and historically significant methods.

Condensation of 2'-Hydroxyacetophenones with Aldehydes

This is a cornerstone method for the synthesis of 2-alkyl-substituted chroman-4-ones. The reaction proceeds through a base-catalyzed aldol condensation between a 2'-hydroxyacetophenone and an aliphatic aldehyde, followed by an intramolecular oxa-Michael addition to yield the chroman-4-one ring system.

Experimental Protocol: General Procedure for the Synthesis of 2-Alkyl-Substituted Chroman-4-ones

-

Materials:

-

Substituted 2'-hydroxyacetophenone

-

Corresponding aliphatic aldehyde (e.g., hexanal for a 2-pentyl substituent)

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Brine

-

-

Procedure:

-

To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

-

Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling to room temperature, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/heptane) to afford the desired 2-alkylchroman-4-one.[5]

-

Logical Relationship: Synthesis of 2-Alkyl-Chroman-4-ones from 2'-Hydroxyacetophenones

Caption: Synthetic pathway from 2'-hydroxyacetophenones.

Cascade Alkylation-Dechlorination of 3-Chlorochromones

A more recent and efficient method involves a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones.[7][8] This approach utilizes commercially available starting materials and proceeds under mild conditions without the need for high temperatures or harsh reagents.[7]

Experimental Protocol: Synthesis of 2-Alkyl-chroman-4-ones via Cascade Alkylation–Dechlorination

-

Materials:

-

Substituted 3-chlorochromone

-

Alkyl N-hydroxyphthalimide (NHPI) ester

-

Zinc powder

-

Solvent (e.g., DMF)

-

-

Procedure (Generalized):

-

To a solution of the 3-chlorochromone and the alkyl NHPI ester in the solvent, add zinc powder.

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove zinc residues.

-

Perform an aqueous work-up followed by extraction with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 2-alkyl-chroman-4-one.[7][8]

-

Biological Activity and Signaling Pathways

2-Alkyl-substituted chroman-4-ones have emerged as a "privileged structure" in medicinal chemistry, exhibiting a range of biological activities.[5] The most extensively studied activity is their role as selective inhibitors of Sirtuin 2 (SIRT2).

Sirtuin 2 (SIRT2) Inhibition

SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, metabolism, and neurodegeneration.[9] Dysregulation of SIRT2 activity has been linked to several diseases, making it an attractive therapeutic target.[9] Several 2-alkyl-substituted chroman-4-ones have been identified as potent and selective SIRT2 inhibitors, with IC₅₀ values in the low micromolar range.[9]

The inhibition of SIRT2 by these compounds leads to the hyperacetylation of its downstream targets, thereby modulating their function. Key signaling pathways affected by SIRT2 inhibition include:

-

AKT/FOXO3a Pathway: SIRT2 inhibition can lead to the downregulation of the AKT/FOXO3a pathway, which is involved in apoptosis and cell survival.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and apoptosis, can also be modulated by SIRT2 inhibition.

-

STAT3/VEGFA Pathway: Inhibition of SIRT2 has been shown to suppress the STAT3/VEGFA signaling pathway, which is critical for tumor angiogenesis.

Signaling Pathway of SIRT2 Inhibition by 2-Alkyl-Substituted Chroman-4-ones

Caption: Downstream effects of SIRT2 inhibition.

Other Biological Activities

Beyond SIRT2 inhibition, the chroman-4-one scaffold is known to possess a variety of other biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] While specific studies on the 2-alkyl substituted derivatives in these areas are less common, the versatility of the core structure suggests potential for broader therapeutic applications. For instance, some 2-vinylchroman-4-ones have shown potent antibiotic activity.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of 2-alkyl-substituted chroman-4-ones, including synthetic yields, biological activity, and spectroscopic data.

Table 1: Synthesis and Biological Activity of Selected 2-Alkyl-Substituted Chroman-4-ones

| Compound | R¹ | R² | R³ | Aldehyde | Yield (%) | SIRT2 IC₅₀ (µM) |

| 1a | H | Br | Cl | Hexanal | 88 | 4.5 |

| 1b | H | H | H | Hexanal | 55 | >200 |

| 1c | H | Br | Br | Hexanal | 56 | 1.5 |

| 1d | CH₃ | H | CH₃ | Hexanal | 17 | 10.6 |

| 1k | H | H | H | Butanal | - | 10.6 |

Data sourced from Friden-Saxin et al. (2012).[5]

Table 2: Spectroscopic Data for 2-Pentylchroman-4-one

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.85 (dd, J=7.8, 1.7 Hz, 1H), 7.44 (ddd, J=8.3, 7.3, 1.8 Hz, 1H), 7.00-6.92 (m, 2H), 4.43 (m, 1H), 2.67 (m, 2H), 1.88 (m, 1H), 1.70 (m, 1H), 1.49-1.25 (m, 6H), 0.90 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 192.7, 161.7, 135.9, 126.9, 121.1, 121.0, 117.9, 77.9, 43.0, 34.9, 31.6, 24.6, 22.5, 14.0 |

| IR (KBr, cm⁻¹) | ~2955, 2928, 2857 (C-H stretch), ~1685 (C=O stretch), ~1605, 1465 (C=C aromatic stretch) |

| Mass Spec (EI) | m/z (%): 218 (M⁺), 161, 147, 121 |

NMR data sourced from Friden-Saxin et al. (2012). IR and MS data are representative values based on the functional groups present.[5]

Experimental Workflows

Workflow for Synthesis and Purification

Caption: General experimental workflow.

Conclusion

2-Alkyl-substituted chroman-4-ones represent a versatile and pharmacologically significant class of heterocyclic compounds. From their historical roots in the broader chemistry of chromones to the development of modern, efficient synthetic methodologies, these molecules have become valuable tools in drug discovery. Their well-established activity as selective SIRT2 inhibitors highlights their therapeutic potential, particularly in the context of age-related diseases and cancer. The continued exploration of their synthesis and biological activities is likely to uncover new therapeutic applications and further solidify their status as a privileged scaffold in medicinal chemistry.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrar.org [ijrar.org]

- 3. ijrpc.com [ijrpc.com]

- 4. ijmrset.com [ijmrset.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and structure-activity relationships of 2-vinylchroman-4-ones as potent antibiotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of 2-Ethyl-2-methyl-chroman-4-one: A Technical Guide Based on Analogous Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental studies on the mechanism of action of 2-Ethyl-2-methyl-chroman-4-one are not available in the current body of scientific literature. This document provides a preliminary guide based on the well-documented activities of structurally similar 2-alkyl-substituted chroman-4-one derivatives. The proposed mechanisms and pathways for this compound are therefore speculative and require experimental validation.

Introduction

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] This guide focuses on the potential mechanism of action of this compound by examining preliminary studies conducted on analogous compounds, with a significant focus on the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase (HDAC).

Potential Mechanism of Action: Sirtuin 2 (SIRT2) Inhibition

A substantial body of research has identified 2-alkyl-substituted chroman-4-ones as potent and selective inhibitors of SIRT2.[1][3][4][5][6] SIRT2 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation and microtubule dynamics, primarily through the deacetylation of α-tubulin.[1][6] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule function and lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[1][5]

Given the structural similarity of this compound to these studied inhibitors, it is plausible that its primary mechanism of action involves the selective inhibition of SIRT2. Structure-activity relationship (SAR) studies on this class of compounds have indicated that an alkyl chain at the 2-position, typically with three to five carbons, is favorable for potent inhibitory activity.[1][3]

The inhibition of SIRT2 by a 2-alkyl-substituted chroman-4-one derivative would likely lead to downstream effects associated with the disruption of microtubule dynamics and cell cycle progression. A simplified representation of this proposed pathway is detailed below.

Quantitative Data from Analogous Compounds

While no specific quantitative data exists for this compound, the following table summarizes the SIRT2 inhibitory activity of several structurally related 2-alkyl-substituted chroman-4-one derivatives. This data provides a benchmark for the potential potency of the target compound.

| Compound | SIRT2 IC₅₀ (µM) | Selectivity over SIRT1 & SIRT3 | Reference |

| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | High | [1],[4] |

| 8-Bromo-6-chloro-2-pentylchroman-4-one | 4.5 | High | [3] |

| (-)-8-Bromo-6-chloro-2-pentylchroman-4-one | 1.5 | High | [1] |

| (+)-8-Bromo-6-chloro-2-pentylchroman-4-one | 4.5 | High | [1] |

Note: IC₅₀ values were determined using in vitro fluorescence-based assays.

Experimental Protocols for SIRT2 Inhibition Assays

The inhibitory activity of chroman-4-one derivatives against SIRT2 is typically evaluated using a fluorescence-based in vitro assay. The general protocol for such an assay is outlined below.

-

Reagent Preparation :

-

Recombinant human SIRT2 enzyme is diluted in assay buffer (e.g., 50 mM Tris/HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).

-

A fluorogenic acetylated peptide substrate (e.g., based on a p53 sequence) is prepared.

-

NAD+ is prepared as a co-substrate.

-

The test compound, in this case, this compound, is serially diluted in DMSO and then in assay buffer.

-

-

Assay Procedure :

-

The SIRT2 enzyme and the test compound at various concentrations are added to the wells of a 96-well plate and pre-incubated.

-

The enzymatic reaction is initiated by the addition of NAD+.

-

After a defined incubation period at 37°C, the reaction is started by adding the fluorogenic substrate.

-

Following another incubation period, a developer solution containing a protease (e.g., trypsin) is added. This solution stops the SIRT2 reaction and cleaves the deacetylated substrate, releasing a fluorophore.

-

-

Data Acquisition and Analysis :

-

The fluorescence intensity is measured using a microplate reader.

-

The percentage of inhibition is calculated relative to a DMSO control.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antiproliferative Effects in Cancer Cells

Consistent with the proposed mechanism of SIRT2 inhibition, several 2-alkyl-chroman-4-one derivatives have demonstrated antiproliferative effects in cancer cell lines.[5][6] For instance, certain derivatives have been shown to reduce the proliferation of breast (MCF-7) and lung (A549) cancer cells.[5] These effects are often correlated with their SIRT2 inhibitory potency and are accompanied by an increase in the acetylation of α-tubulin within the cells, providing further evidence that SIRT2 is a key target.[7]

Conclusion and Future Directions

The available evidence from preliminary studies on analogous compounds strongly suggests that this compound is likely to function as a selective inhibitor of SIRT2. This proposed mechanism of action is supported by the structure-activity relationships and the observed antiproliferative effects of similar 2-alkyl-substituted chroman-4-ones.

To validate these preliminary findings, future research should focus on:

-

Direct In Vitro Assays : Performing fluorescence-based assays to determine the specific IC₅₀ value of this compound against SIRT2 and other sirtuin isoforms to confirm potency and selectivity.

-

Cell-Based Assays : Evaluating the effect of the compound on α-tubulin acetylation levels in relevant cell lines using techniques such as Western blotting or immunofluorescence.

-

Antiproliferative Studies : Assessing the impact of the compound on the proliferation and viability of various cancer cell lines.

-

Binding Studies : Conducting computational docking studies or biophysical assays to elucidate the binding mode of this compound within the active site of SIRT2.

These experimental approaches will be crucial in definitively establishing the mechanism of action of this compound and evaluating its potential as a therapeutic agent.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Making sure you're not a bot! [gupea.ub.gu.se]

- 7. helda.helsinki.fi [helda.helsinki.fi]

In Silico Prediction of 2-Ethyl-2-methyl-chroman-4-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-4-one derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of a novel derivative, 2-Ethyl-2-methyl-chroman-4-one. By leveraging computational methodologies, we can identify potential biological targets, predict pharmacokinetic properties, and design experimental validation strategies. This document serves as a roadmap for the initial stages of drug discovery and development for this compound, integrating data from related chroman-4-one structures to build a predictive framework. We will detail a hypothetical workflow, from target selection to suggested experimental validation, providing a solid foundation for future laboratory investigations.

Introduction

The chroman-4-one core is a key structural motif found in a variety of natural products and synthetic compounds with significant therapeutic potential.[1][2][3] Derivatives of this scaffold have been reported to possess anticancer, anti-inflammatory, antifungal, and neuroprotective properties.[4][5][6] Specifically, substitutions at the C2 position have been shown to be critical for potent and selective biological activity, such as in the case of SIRT2 inhibitors.[4] The compound of interest, this compound, is a novel analogue whose bioactivity has not yet been characterized.

This guide presents a structured in silico workflow to predict the biological activities of this compound. The proposed methodology encompasses target identification based on structural similarity to known active compounds, molecular docking studies to predict binding affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties. The ultimate goal is to generate a robust, data-driven hypothesis for the bioactivity of this compound, which can then be empirically tested.

Proposed In Silico Prediction Workflow

The prediction of bioactivity for this compound will follow a multi-step computational workflow. This process is designed to efficiently screen for potential biological targets and evaluate the compound's viability as a drug candidate before committing to resource-intensive laboratory synthesis and testing.

Potential Biological Targets and Rationale

Based on the reported activities of structurally similar chroman-4-one derivatives, we have identified a preliminary set of potential biological targets for this compound.

| Potential Target Class | Specific Example(s) | Rationale for Selection | Reference |

| Sirtuins | SIRT2 (Sirtuin 2) | Chroman-4-ones with alkyl substitutions at the C2 position have shown potent and selective inhibition of SIRT2, an enzyme implicated in cancer and neurodegenerative diseases. | [4] |